![molecular formula C11H16ClNO B2617447 2-(2-Aminoethyl)-1,3-dihydroinden-2-ol;hydrochloride CAS No. 2361635-58-5](/img/structure/B2617447.png)
2-(2-Aminoethyl)-1,3-dihydroinden-2-ol;hydrochloride
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Overview
Description
Amines, such as 2-(2-Aminoethyl)-1,3-dihydroinden-2-ol;hydrochloride, are organic compounds that contain nitrogen as the key atom . They can be primary, secondary, or tertiary depending on the number of organic substituents (alkyl or aryl groups) attached to the nitrogen atom .
Synthesis Analysis
The synthesis of amines can involve various methods. For instance, ethylene dichloride can react with ammonia to produce various ethylene amines.Molecular Structure Analysis
The molecular structure of amines can be analyzed using various techniques such as X-ray diffraction, FT-IR, and FT-Raman spectra .Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions. For example, they can undergo acid-base reactions, alkylation, acylation, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of amines can be determined using various techniques. For instance, the density and viscosity of the aqueous solvent can be determined at a wide range of temperatures.Scientific Research Applications
Synthesis Applications
2-(2-Aminoethyl)-1,3-dihydroinden-2-ol;hydrochloride demonstrates significant potential in the field of synthetic chemistry. For instance, it plays a crucial role in the solid-phase synthesis of oligonucleotides, contributing to the development of cost-efficient monomers for therapeutic oligonucleotides (Grajkowski et al., 2001). Additionally, it is instrumental in the preparation of substituted 2-aminobiphenyls via radical arylation reactions, utilizing dioxygen from air as an oxidant, which offers new pathways in organic synthesis (Hofmann et al., 2014).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, this compound finds application in the synthesis of immunosuppressive agents. A study has shown its utility in synthesizing 2-substituted 2-aminopropane-1,3-diols, which have shown promising results in lymphocyte decrease and rat skin allografts, indicating potential for organ transplantation (Kiuchi et al., 2000).
Environmental Chemistry
The compound's derivatives have been explored in green chemistry, particularly in the synthesis of environmentally friendly analgesic and antipyretic compounds. This involves developing new synthetic routes that are less harmful to the environment (Reddy et al., 2014).
Corrosion Inhibition
In the field of materials science, specifically in corrosion inhibition, derivatives of this compound have been investigated as potential inhibitors for steel in acidic environments. This research is particularly relevant for industries where metal corrosion is a significant challenge, such as in the petroleum industry (Verma et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-aminoethyl)-1,3-dihydroinden-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-6-5-11(13)7-9-3-1-2-4-10(9)8-11;/h1-4,13H,5-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZVXWSTKXUDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CCN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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